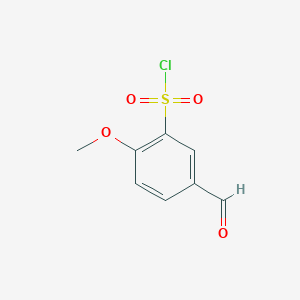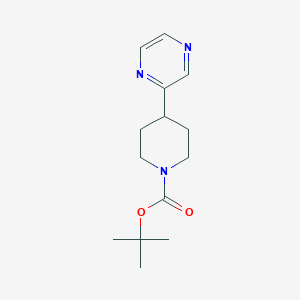
3-(2-((4-Chlorophenyl)amino)ethyl)phenol
Descripción general
Descripción
3-(2-((4-Chlorophenyl)amino)ethyl)phenol, commonly known as Venlafaxine, is an antidepressant medication that is used to treat major depressive disorder, anxiety disorder, and panic disorder. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of serotonin and norepinephrine in the brain.
Mecanismo De Acción
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Venlafaxine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which helps to regulate mood and reduce symptoms of depression and anxiety. It has also been found to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Venlafaxine has been found to reduce the activity of the HPA axis, which may contribute to its effectiveness in treating anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Venlafaxine has a number of advantages for use in lab experiments. It is a well-established medication that has been extensively studied, which makes it a reliable tool for researchers. It is also available in both oral and injectable forms, which allows for flexibility in dosing and administration. However, there are also limitations to the use of Venlafaxine in lab experiments. It is a medication that is used to treat human conditions, which means that there may be species differences in its effectiveness and side effects. Additionally, the use of Venlafaxine in lab experiments may be limited by ethical considerations, as it is a medication that is used to treat human conditions.
Direcciones Futuras
There are a number of future directions for research on Venlafaxine. One area of research is the development of new formulations and delivery methods for the medication. This could include the development of extended-release formulations that provide sustained levels of the medication over a longer period of time. Another area of research is the exploration of the potential use of Venlafaxine in treating other conditions, such as neuropathic pain and migraine. Additionally, there is a need for further research on the mechanism of action of Venlafaxine, which could help to identify new targets for the development of novel antidepressant medications.
Aplicaciones Científicas De Investigación
Venlafaxine has been extensively studied for its effectiveness in treating major depressive disorder, anxiety disorder, and panic disorder. It has also been studied for its potential use in treating other conditions such as neuropathic pain, migraine, and hot flashes associated with menopause. Venlafaxine has been found to be effective in treating these conditions and has been approved by the FDA for use in the United States.
Propiedades
IUPAC Name |
3-[2-(4-chloroanilino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-12-4-6-13(7-5-12)16-9-8-11-2-1-3-14(17)10-11/h1-7,10,16-17H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYVQEHNTOXUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634175 | |
| Record name | 3-[2-(4-Chloroanilino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((4-Chlorophenyl)amino)ethyl)phenol | |
CAS RN |
295319-83-4 | |
| Record name | 3-[2-(4-Chloroanilino)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B1629688.png)


![3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1629692.png)









![Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B1629711.png)